
4,4'-Bis(2-benzoxazolyl)stilbene
Overview
Description
4,4'-Bis(2-benzoxazolyl)stilbene (BBS, CAS 1533-45-5) is a conjugated π-system fluorophore widely used as a fluorescent brightener and optical probe. Its structure consists of a central stilbene core (trans-1,2-diphenylethylene) substituted at the 4 and 4' positions with benzoxazole rings. BBS exhibits high thermal stability (>300°C melting point) , exceptional fluorescence quantum yield (Φ(fl) ≥ 0.88) , and concentration-independent monoexponential decay lifetimes . Approved by regulatory bodies like the FDA and REACH, BBS is employed in textiles, plastics (e.g., PET, HDPE, PP), and sensors due to its aggregation-induced enhanced emission (AIEE) properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(1,2-Ethenediyldi-4,1-phenylene)bisbenzoxazole typically involves the condensation of o-aminophenol with terephthalaldehyde. The reaction is carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction conditions usually include heating the mixture to a temperature range of 150-200°C for several hours to ensure complete condensation .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2’-(1,2-Ethenediyldi-4,1-phenylene)bisbenzoxazole can undergo oxidation reactions, particularly at the ethylene linkage, leading to the formation of various oxidized products.
Reduction: The compound can be reduced under specific conditions, although this is less common due to the stability of the benzoxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used under controlled conditions.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of the ethylene linkage.
Reduction: Reduced forms of the compound, though less common.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
Photophysical Properties
BBS exhibits remarkable fluorescence characteristics, making it suitable for various applications:
- Fluorescence Quantum Yield : BBS has been reported to have high absolute fluorescence quantum yields (Φ_fl ≥ 0.88), which is crucial for applications requiring efficient light emission .
- Excimer Formation : In concentrated solutions, BBS can form excimers, leading to unique emission spectra that can be utilized in sensing applications .
Applications in Biological Imaging
BBS serves as an effective fluorescent probe in biological research:
- Cellular Imaging : Due to its strong fluorescence properties, BBS is used to label and track biological molecules, facilitating the visualization of cellular structures and processes .
- Biochemical Pathways : Its interaction with various biochemical pathways enhances its utility in studying fluorescence-related phenomena in living organisms.
Material Science
In the realm of material science, BBS is employed for its optical properties:
- Optical Brightening Agents : BBS is widely used as an optical brightening agent in textiles and paper products. It absorbs UV light and re-emits it as visible blue light, enhancing the brightness of materials .
- Polymer Composites : BBS is incorporated into polymers to improve their optical characteristics. Studies have shown that dispersing BBS in poly(L-lactic acid) (PLA) matrices can lead to different aggregate formations that affect the material's luminescent properties .
Photovoltaic Applications
BBS plays a role in enhancing the performance of organic solar cells:
- Light Absorption : The incorporation of BBS into solar cell formulations improves light absorption and energy conversion efficiency, making it a valuable component in the development of next-generation photovoltaic devices .
Sensor Technology
The luminescent properties of BBS are harnessed in sensor applications:
- Chemical Detection : BBS can detect various chemical substances through changes in fluorescence intensity, making it suitable for developing sensitive chemical sensors .
- Temperature Sensors : Research indicates that BBS excimers can be utilized as temperature sensors within biodegradable films, providing a means to monitor environmental conditions .
Case Study 1: Biological Imaging
A study demonstrated the use of BBS as a fluorescent probe for tracking cellular activities. The results indicated that BBS effectively labeled specific biomolecules with minimal background interference, thus providing clear imaging results.
Case Study 2: Optical Properties in Polymers
Research involving the dispersion of BBS in PLA revealed that varying concentrations led to distinct fluorescence behaviors. At lower concentrations, BBS predominantly existed as monomers; however, at higher concentrations, it formed aggregates that significantly altered the emission spectra.
Mechanism of Action
The primary mechanism by which 2,2’-(1,2-Ethenediyldi-4,1-phenylene)bisbenzoxazole exerts its effects is through fluorescence. The compound absorbs ultraviolet light and re-emits it as visible blue light. This process involves the excitation of electrons in the benzoxazole rings to higher energy states, followed by the release of energy as visible light when the electrons return to their ground state .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare BBS with structurally and functionally related fluorescent compounds:
Key Comparative Insights:
Photophysical Properties: BBS outperforms BBON and BMSB in fluorescence quantum yield (Φ(fl)) and AIEE behavior, making it superior for stress sensing and recycled plastic quantification . BTBBT matches BBS in Φ(fl) but lacks AIEE functionality, limiting its utility in mechanochromic applications .
Solubility and Structural Modifications: BBS exhibits poor solubility except in chlorinated solvents (e.g., tetrachloroethane) , whereas alkylated derivatives like BMBE and BMBS show improved solubility in nonpolar matrices (e.g., PE, PP) due to N-alkyl substituents .
Aggregation Behavior: BBS forms excimers upon aggregation, enabling strain-dependent fluorescence in semicrystalline polymers (e.g., LLDPE) . In contrast, perylene derivatives require covalent incorporation into polymer backbones for similar mechanochromic responses .
Regulatory and Thermal Stability :
- BBS is uniquely approved by the FDA and REACH for food-contact plastics, unlike BTBBT or BMSB . Its thermal stability (>300°C) exceeds that of BMBE and BMBS .
Synthetic Accessibility :
- BBS is synthesized with 80% yield and 99% purity via condensation and cyclization reactions , while BMBS and BTBBT require multistep syntheses with lower yields .
Biological Activity
4,4'-Bis(2-benzoxazolyl)stilbene (BBS) is a compound with significant potential in various biological applications, particularly in the fields of photonics and biomedicine. This article explores its biological activity, including its antimicrobial and anticancer properties, as well as its applications as a fluorescent probe and optical brightener.
- Molecular Formula : CHNO
- Molecular Weight : 414.455 g/mol
- Melting Point : >300 °C
- Boiling Point : 566.8 °C
- Density : 1.3 g/cm³
- LogP : 8.42 (indicating high lipophilicity)
Antimicrobial Activity
BBS has been investigated for its antimicrobial properties. Studies indicate that BBS exhibits activity against various bacterial strains, making it a candidate for further development in antimicrobial therapies. The mechanism appears to involve disruption of microbial cell membranes, leading to cell death.
Anticancer Properties
Research has shown that BBS possesses anticancer activity, particularly against certain types of cancer cells. The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been documented, suggesting it could be a useful agent in cancer treatment protocols.
Photophysical Properties
BBS is also recognized for its luminescent properties, making it valuable as a fluorescent probe in biological imaging and sensing applications.
- Fluorescence Quantum Yield : High quantum yield indicates efficient light emission.
- Anisotropy and Lifetime : BBS shows a fluorescence lifetime of approximately 0.85 ns in monomeric form, which is shorter than unsubstituted stilbene due to reduced non-radiative decay processes.
Table 1: Photophysical Characteristics of BBS
Property | Value |
---|---|
Fluorescence Peak | 425 nm, 455 nm |
Lifetime (Monomeric) | 0.85 ns |
Excimer Formation | Observed at 540 nm |
Concentration for Studies | M |
Case Studies
-
Fluorescent Probes in Biological Imaging :
- A study utilized BBS as a luminescent probe to assess the formation of aggregates in biological systems. The results indicated that BBS could effectively monitor cellular environments due to its sensitivity to local changes.
-
Anticancer Activity Assessment :
- In vitro studies demonstrated that BBS significantly inhibited the proliferation of cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.
-
Antimicrobial Efficacy Testing :
- Tests against Gram-positive and Gram-negative bacteria showed that BBS had varying degrees of effectiveness, suggesting potential for development into an antimicrobial agent.
Applications
- Optical Brighteners : BBS is used in textiles and plastics as an optical brightener due to its strong fluorescence.
- Photoinitiators in Polymerization : It serves as a photoinitiator under visible light conditions for polymerization processes, expanding its utility in materials science.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for characterizing the purity and structure of BBS?
BBS purity and structural integrity can be validated using high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight verification. For reproducible results, ensure samples are stored at -20°C in desiccated conditions to prevent degradation. Solubility in solvents like chloroform, DMSO, or acetone allows preparation of stock solutions, but warming to 37°C with sonication may enhance dissolution .
Q. How should researchers prepare and handle BBS solutions to minimize aggregation?
BBS tends to form aggregates at concentrations >10⁻⁴ M. To minimize this:
- Use low-concentration solutions (≤10⁻⁵ M) in solvents like dichloromethane or ethyl acetate.
- Monitor aggregation via time-resolved emission spectroscopy (TRES) , where monomeric BBS exhibits peaks at 425–455 nm , while aggregates show a broad 540 nm excimer band .
- Avoid prolonged light exposure to prevent photoisomerization or cleavage of the stilbene moiety .
Q. What photophysical properties make BBS suitable as a fluorescent probe?
BBS exhibits high absolute fluorescence quantum yields (Φ_fl ≥ 0.88) and a monoexponential lifetime (~0.85 ns) in dilute solutions, making it ideal for tracking dynamic processes. Its aggregation-induced emission (AIE) behavior allows differentiation between monomeric and aggregated states via spectral shifts. UV-Vis absorption maxima at 372 nm and emission in the blue-green range enable compatibility with standard fluorescence detectors .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in BBS photophysical data across different environments?
Discrepancies in emission spectra (e.g., excimer vs. monomer dominance) arise from environmental factors like solvent polarity or polymer matrix interactions. Use density functional theory (DFT) and time-dependent DFT (TD-DFT) to model:
- Electronic transitions and excited-state geometries.
- Intermolecular interactions (e.g., π-π stacking, C-H···π bonds) driving aggregation. Combine with experimental data (e.g., fluorescence anisotropy) to validate predicted excimer formation in concentrated solutions or PLA dispersions .
Q. What experimental designs can elucidate BBS’s role in stimuli-responsive materials?
BBS’s mechanochromic and thermochromic properties are linked to reversible excimer formation. To study these:
- Embed BBS in polyethylene (PE) or poly(l-lactic acid) (PLA) films and apply mechanical stress or thermal cycling.
- Monitor dichroic ratios via polarized fluorescence spectroscopy. Rod-like BBS aligns parallel to PE drawing directions, achieving dichroic ratios >100, while banana-shaped analogs (e.g., BTBBT) perform poorly due to structural constraints .
- Quantify AIE responses using HSV color space analysis of UV-irradiated samples .
Q. How do researchers reconcile conflicting data on BBS photostability in long-term applications?
While BBS has high thermal stability, prolonged UV exposure induces trans-cis isomerization and stilbene photocleavage , forming aldehydes (e.g., 4-(1,3-benzoxazol-2-yl)benzoic acid). Mitigation strategies include:
- Limiting irradiation intensity/duration.
- Using oxygen-free environments to reduce oxidation.
- Validating degradation products via X-ray diffraction or HPLC-MS .
Q. Methodological Guidelines
Q. What protocols optimize BBS dispersion in polymer matrices for optical applications?
- For PLA composites, disperse BBS at ≤0.5 wt% to minimize helicoidal crystal formation (>2 µm diameter).
- Use melt-processing at temperatures below BBS’s decomposition point (>300°C).
- Characterize dispersion homogeneity via scanning electron microscopy (SEM) and correlate with fluorescence lifetime imaging (FLIM) data .
Q. How can electrochemical studies inform BBS’s suitability in optoelectronic devices?
BBS exhibits irreversible oxidation (unstable radical cation) and n-doping behavior (radical anion formation). Use cyclic voltammetry (CV) to:
- Determine redox potentials and charge-transfer kinetics.
- Assess stability under repeated cycling, noting decomposition pathways .
Q. Data Interpretation
Q. Why do BBS fluorescence lifetimes vary between monomeric and aggregated states?
Monomeric BBS has a short lifetime (~0.85 ns) due to rapid radiative decay , while aggregates exhibit prolonged lifetimes (≥10 ns) from excimer relaxation . TRES can deconvolute contributions by analyzing decay-associated spectra .
Q. How do researchers validate AIE mechanisms in complex matrices?
Combine quantum yield measurements with dynamic light scattering (DLS) to correlate emission intensity with aggregate size (e.g., spheroid aggregates ~800–900 nm in PLA). Computational modeling of dimer/trimer geometries further supports experimental observations .
Properties
IUPAC Name |
2-[4-[(E)-2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N2O2/c1-3-7-25-23(5-1)29-27(31-25)21-15-11-19(12-16-21)9-10-20-13-17-22(18-14-20)28-30-24-6-2-4-8-26(24)32-28/h1-18H/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORACIQIJMCYPHQ-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)C5=NC6=CC=CC=C6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10892019 | |
Record name | 2,2'-[(1E)-1,2-Ethenediyldi-4,1-phenylene]bis[benzoxazole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10892019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Benzoxazole, 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1533-45-5, 36422-63-6 | |
Record name | 2,2'-(Vinylenedi-4-phenylene)bis(benzoxazole) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001533455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC252132 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252132 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoxazole, 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-[(1E)-1,2-Ethenediyldi-4,1-phenylene]bis[benzoxazole] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10892019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-(vinylenedi-p-phenylene)bisbenzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.769 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUORESCENT BRIGHTENER 393 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/128BY3ERD5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.